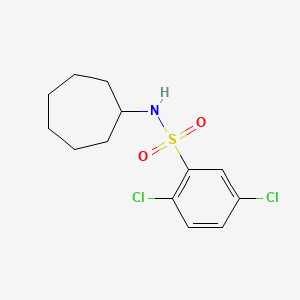

2,5-dichloro-N-cycloheptylbenzenesulfonamide

Description

2,5-Dichloro-N-cycloheptylbenzenesulfonamide is a benzenesulfonamide derivative characterized by two chlorine substituents at the 2- and 5-positions of the benzene ring and a cycloheptyl group attached to the sulfonamide nitrogen. The cycloheptyl substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and binding affinity compared to smaller or aromatic N-substituents.

Properties

IUPAC Name |

2,5-dichloro-N-cycloheptylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2S/c14-10-7-8-12(15)13(9-10)19(17,18)16-11-5-3-1-2-4-6-11/h7-9,11,16H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWWKEYDICEESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-cycloheptylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-cycloheptylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reaction conditions vary depending on the desired product.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic substitution: Substituted benzenesulfonamides with different functional groups.

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2,5-Dichloro-N-cycloheptylbenzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-cycloheptylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2,5-dichloro-N-cycloheptylbenzenesulfonamide with similar benzenesulfonamide derivatives, focusing on substituent effects, crystallographic data, and inferred physicochemical properties.

Substituent Effects on Molecular Conformation

- 2,5-Dichloro-N-(2,3-dimethylphenyl)-benzenesulfonamide (): The N-(2,3-dimethylphenyl) group creates a dihedral angle of 77.2° between the benzene ring and the sulfonamide plane, with intermolecular N–H⋯O hydrogen bonds (2.12 Å) stabilizing the crystal lattice in a monoclinic system .

- This could result in a less dense crystal packing (e.g., triclinic system) compared to the rigid 2,3-dimethylphenyl analog.

Physicochemical Properties

Key differences in substituents influence solubility, melting points, and bioactivity:

Research Findings and Limitations

- Crystallographic Data: The monoclinic system of 2,5-dichloro-N-(2,3-dimethylphenyl)-benzenesulfonamide highlights the role of aromatic N-substituents in stabilizing rigid lattices . In contrast, the cycloheptyl analog’s flexible structure likely reduces crystallinity, impacting formulation stability.

- Synthetic Challenges : Introducing cycloheptyl groups may require specialized reagents (e.g., cycloheptylamine), increasing synthesis complexity compared to aryl derivatives.

- Knowledge Gaps: Direct comparative studies on this compound are scarce. Most inferences derive from structural analogs, necessitating further experimental validation.

Biological Activity

2,5-Dichloro-N-cycloheptylbenzenesulfonamide (CAS Number: 349397-56-4) is an organic compound notable for its unique structural features, including a sulfonamide group and a cycloheptyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways.

- Molecular Formula : C13H17Cl2NO2S

- Molecular Weight : 304.25 g/mol

- Structure : Contains two chlorine atoms at the 2 and 5 positions on the benzene ring, a cycloheptyl group attached to the nitrogen atom, and a sulfonamide group.

The primary biological target of this compound is Fructose-1,6-bisphosphatase 1 (FBPase-1) . This enzyme plays a crucial role in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. By inhibiting FBPase-1, this compound can influence glucose metabolism significantly:

- Inhibition of Gluconeogenesis : The inhibition leads to decreased glucose production, which can have therapeutic implications for conditions characterized by excessive glucose production, such as diabetes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, focusing on its ability to induce apoptosis in cancer cells by modulating metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Metabolic Regulation | Inhibits FBPase-1, affecting glucose metabolism |

Case Study Example

A case study conducted on the effects of this compound in diabetic rat models demonstrated that administration of the compound led to significant reductions in blood glucose levels compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing diabetes through its action on metabolic enzymes.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 2,5-Dichloro-N-cyclohexylbenzenesulfonamide | Cyclohexyl group instead of cycloheptyl | Similar metabolic effects |

| 2,5-Dichloro-N-cyclopentylbenzenesulfonamide | Cyclopentyl group | Reduced efficacy |

| 2,5-Dichloro-N-cyclooctylbenzenesulfonamide | Cyclooctyl group | Enhanced potency |

The presence of the cycloheptyl group in this compound contributes to its distinct steric and electronic properties compared to its analogs. This structural feature may enhance its binding affinity for FBPase-1 and influence its overall biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.